

Overcoming resistance to Aldoxorubicin in cancer cells

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Compound of Interest

Compound Name: Aldoxorubicin Hydrochloride

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Technical Support Center: Aldoxorubicin Resistance

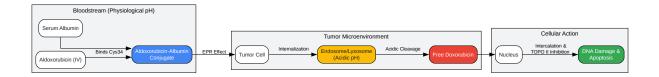
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Aldoxorubicin resistance in cancer cells.

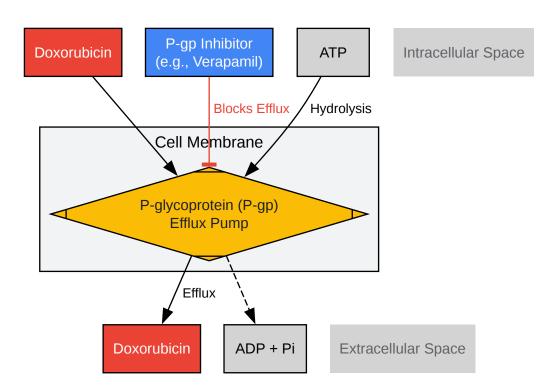
Frequently Asked Questions (FAQs)

Q1: What is Aldoxorubicin and how does its mechanism of action differ from Doxorubicin?

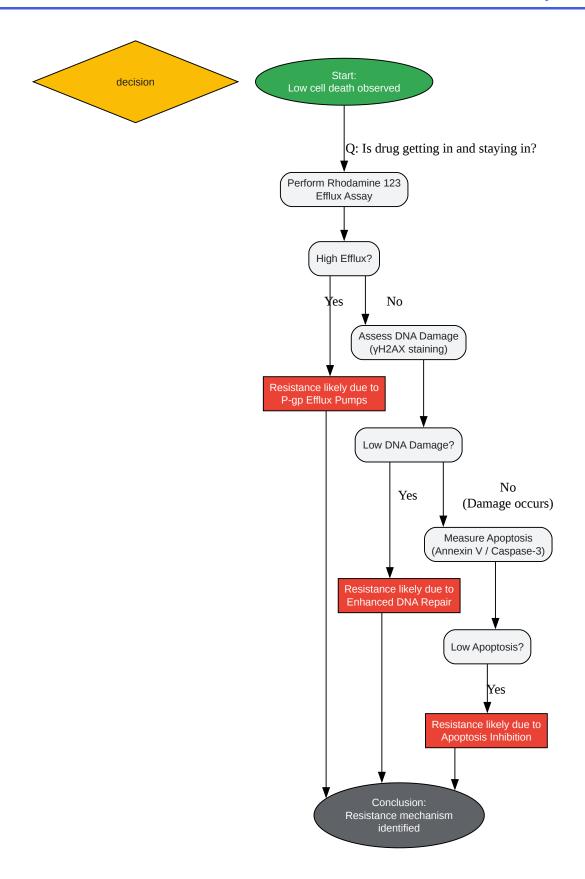
Aldoxorubicin is a prodrug of doxorubicin.[1][2] It consists of doxorubicin attached to an acid-sensitive linker molecule (EMCH) that allows it to bind covalently to the cysteine-34 residue of circulating serum albumin after intravenous administration.[1][2][3][4] This drug-albumin conjugate preferentially accumulates in tumor tissues due to their characteristic high vascular permeability and impaired lymphatic drainage (the EPR effect).[5][6] The acidic environment within the tumor (extracellularly) or inside the cancer cell's endosomes/lysosomes (intracellularly) cleaves the linker, releasing active doxorubicin directly at the tumor site.[2][4] This targeted delivery mechanism is designed to increase the drug concentration in the tumor while reducing systemic toxicity, particularly cardiotoxicity, which is a major dose-limiting side effect of conventional doxorubicin.[1][2][6]











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References

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